propan-2-one O-4-(heptyloxy)phenylcarbamoyl oxime
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Overview
Description
Preparation Methods
The synthesis of Propan-2-one O-4-(heptyloxy)phenylcarbamoyl oxime involves several steps. One common method includes the reaction of ethyl acetohydroxanoate with 2,4,6-trinitrochlorobenzene in the presence of triethylamine as a deacidification agent . This reaction is carried out at low temperatures (around 10°C) for a couple of hours. The product is then purified through recrystallization from ethanol . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
Propan-2-one O-4-(heptyloxy)phenylcarbamoyl oxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The compound can undergo substitution reactions, particularly in the presence of catalysts like palladium.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium . The major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
Propan-2-one O-4-(heptyloxy)phenylcarbamoyl oxime has several scientific research applications:
Mechanism of Action
The mechanism of action of Propan-2-one O-4-(heptyloxy)phenylcarbamoyl oxime involves its interaction with FAAH. The compound inhibits FAAH activity, leading to the accumulation of bioactive fatty acid amides . This inhibition can modulate various physiological processes, including pain perception and inflammation . The molecular targets and pathways involved include the binding of the compound to the active site of FAAH, preventing the hydrolysis of fatty acid amides .
Comparison with Similar Compounds
Propan-2-one O-4-(heptyloxy)phenylcarbamoyl oxime is unique due to its specific structure and inhibitory activity against FAAH. Similar compounds include:
Aryl urea derivatives: These compounds also inhibit FAAH but may have different binding affinities and selectivity.
Azetidine urea derivatives: These are another class of FAAH inhibitors with distinct structural features.
Azole derivatives: These compounds inhibit FAAH through different mechanisms and may have varying degrees of potency.
Properties
Molecular Formula |
C17H26N2O3 |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
(propan-2-ylideneamino) N-(4-heptoxyphenyl)carbamate |
InChI |
InChI=1S/C17H26N2O3/c1-4-5-6-7-8-13-21-16-11-9-15(10-12-16)18-17(20)22-19-14(2)3/h9-12H,4-8,13H2,1-3H3,(H,18,20) |
InChI Key |
YXHJSUXZTSOPMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)NC(=O)ON=C(C)C |
Origin of Product |
United States |
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